1-(2-Chlorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
“1-(2-Chlorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole” is a chemical compound that contains a pyrazole ring, a chlorobenzyl group, and a tetramethyl dioxaborolane group . It is related to boronic acid compounds, which are important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
Boronic acid compounds are usually used to protect diols; they are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions . The boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .Scientific Research Applications
For instance, compounds with the 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group are often used in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed carbon-carbon bond forming reaction, used in organic synthesis to synthesize a variety of products, including pharmaceuticals, agrochemicals, and organic materials .
Another compound, “2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units . This suggests that similar compounds might also be used in the field of polymer chemistry and material science .
Borylation at the Benzylic C-H Bond of Alkylbenzenes : Compounds with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Hydroboration of Alkyl or Aryl Alkynes and Alkenes : These compounds can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Synthesis of Enantioenriched Secondary Boronate Esters
Bis-boronate, a similar compound, has been reported to be a key building block in the synthesis of enantioenriched secondary boronate esters, which undergo facile Suzuki-Miyaura coupling with minimal erosion of enantiopurity .
Stability Study of Boronate Esters
1-Benzylpyrazole-4-boronic acid pinacol ester, another similar compound, has been used as a model compound in the study of the stability of boronate esters in different alcohols using the LCMS technique .
Palladium-Catalyzed Methylation of Heteroaryl Boronate Esters
This compound has also been used as a substrate in the study of palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane .
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BClN2O2/c1-12-16(19-23-17(3,4)18(5,6)24-19)13(2)22(21-12)11-14-9-7-8-10-15(14)20/h7-10H,11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBFBQPGTXKRLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=CC=CC=C3Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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